molecular formula C7H10ClN3OS B1365729 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391864-00-9

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B1365729
M. Wt: 219.69 g/mol
InChI Key: OTRRQPRHLHNAKR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as 5-ethyl-1,3,4-thiadiazol-2-yl)propanamide or 5-ethyl-1,3,4-thiadiazole-2-yl)propanamide, is a chemical compound used in a variety of scientific research applications. It is a derivative of thiadiazole, a heterocyclic ring system with five atoms in the ring. This compound has been studied for its potential applications in organic synthesis, drug design and development, and as a reagent for biological assays.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Compounds with this scaffold, such as sulfamethoxazole and acetazolamide, have shown diverse biological actions including antimicrobial effects . Therefore, “2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide” could potentially be explored for its efficacy against various microbial pathogens.

Anti-inflammatory and Analgesic Activity

Derivatives of thiadiazole have demonstrated anti-inflammatory and analgesic activities . This suggests that our compound may also possess similar properties and could be researched for potential use in treating inflammatory conditions and pain management.

Cytotoxic Activity

The cytotoxic properties of 1,3,4-thiadiazole derivatives have been studied extensively. The nature of substituents on the thiadiazole ring is crucial for their cytotoxic activity . This indicates that “2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide” might be investigated for its potential use in cancer therapy.

Antitumor Activity

Thiadiazoles have been reported to exhibit antitumor activity. Specific derivatives have shown potent effects on human tumor cell lines . Research into the antitumor potential of “2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide” could provide insights into new therapeutic options for cancer treatment.

Anticancer Agents

The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry for its anticancer properties . Investigating this compound for anticancer activity could contribute to the development of novel cancer therapeutics.

properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRQPRHLHNAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403023
Record name 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

CAS RN

391864-00-9
Record name 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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